molecular formula C9H11ClO B1596814 1-(Chloromethyl)-2-ethoxybenzene CAS No. 60906-78-7

1-(Chloromethyl)-2-ethoxybenzene

Cat. No. B1596814
CAS RN: 60906-78-7
M. Wt: 170.63 g/mol
InChI Key: SVMOJICBHLWIDJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-ethoxybenzene, also known as o-chloromethyl ethyl phenyl ether, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a boiling point of 220-222°C. In

Scientific Research Applications

Ethoxylation Processes

Ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions shows the effectiveness of this method in nucleophilic substitution reactions. The kinetics of the reaction are influenced by catalyst amount, agitation speed, and temperature, highlighting the potential of "1-(Chloromethyl)-2-ethoxybenzene" in facilitating ethoxylation reactions under specific conditions (Wang & Rajendran, 2007).

Host-Guest Chemistry

The study of binding behaviors of beta-cyclodextrin and its derivatives with fanlike organic compounds, including 1-ethoxybenzene, provides insights into the structural preferences and energy changes involved in host-guest inclusion processes. This research demonstrates the potential use of "1-(Chloromethyl)-2-ethoxybenzene" in developing inclusion complexes with tailored properties (Song et al., 2008).

Electrochemical Applications

Electrochemical reduction studies of related compounds, such as methoxychlor, at carbon and silver cathodes in dimethylformamide, reveal the potential of "1-(Chloromethyl)-2-ethoxybenzene" in generating dechlorinated products through controlled-potential electrolysis. This process underscores its applicability in electrochemical synthesis and environmental remediation efforts (McGuire & Peters, 2016).

Material Science

The development of covalent organic frameworks (COFs) through the condensation of organic building units linked via hydrazone bonds, demonstrates the structural and functional versatility of "1-(Chloromethyl)-2-ethoxybenzene" derivatives. These materials are noted for their crystallinity, chemical and thermal stability, and porosity, offering promising applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).

properties

IUPAC Name

1-(chloromethyl)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMOJICBHLWIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368890
Record name 1-(chloromethyl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-ethoxybenzene

CAS RN

60906-78-7
Record name 1-(chloromethyl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-2-ethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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